Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
Overview
Description
Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester is a chemical compound with the molecular formula C13H17F2NO2 and a molecular weight of 257.28 g/mol . This compound is part of the amino acid derivatives and is used primarily in scientific research.
Preparation Methods
The synthesis of Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester involves several steps. One common method includes the reaction of 4,4-difluorobutyric acid with phenylmethylamine under specific conditions to form the intermediate product. This intermediate is then esterified with ethanol to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as an intermediate in the synthesis of more complex molecules and is used in the study of reaction mechanisms. In medicinal chemistry, it is explored for its potential therapeutic properties and as a building block for drug development .
Mechanism of Action
The mechanism of action of Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester include:
- Butanoic acid, 2-amino-4,4-difluoro-, ethyl ester
- Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester
- Butanoic acid, 2-aMino-4,4,4-trifluoro-3-oxo-, ethyl ester
These compounds share similar structural features but differ in their fluorination patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-(benzylamino)-4,4-difluorobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-2-18-12(17)8-11(13(14)15)16-9-10-6-4-3-5-7-10/h3-7,11,13,16H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJOMJAYIUZHOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)F)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438628 | |
Record name | Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81982-49-2 | |
Record name | Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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